3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo-purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Its structure includes:
- 3-Isobutyl group: Enhances lipophilicity and influences steric interactions.
- 1,7-Dimethyl groups: Modulate electronic effects and metabolic stability.
- 8-(3-Morpholinopropyl) chain: A three-carbon linker terminating in a morpholine ring, which improves solubility and may target specific receptors (e.g., serotonin or kinase domains) .
Properties
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-14(2)12-26-18(27)16-17(22(4)20(26)28)21-19-24(15(3)13-25(16)19)7-5-6-23-8-10-29-11-9-23/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPOBONUVWSCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopyridine class of compounds, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented as follows:
This compound features a complex structure that includes an imidazole ring fused to a purine-like moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in purine metabolism and potentially modulate signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of imidazopyridine derivatives. For instance, a study indicated that modifications in the imidazole ring could enhance the anticancer potency against specific cancer cell lines. The compound's IC50 values suggest that it exhibits significant cytotoxicity against tumor cells, particularly in human lung squamous cell carcinoma and pancreatic cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HEC1A | 4.40 |
| CALU-1 | 5.20 |
| Mia-Pa-Ca-2 | 6.10 |
These findings indicate a promising avenue for further research into the therapeutic applications of this compound in oncology.
Effects on Uric Acid Metabolism
As a derivative related to purine metabolism, this compound may influence uric acid levels in the body. Uric acid is known to play a dual role as both a waste product and an antioxidant. Elevated levels are associated with conditions such as gout and cardiovascular diseases . The modulation of uric acid levels by compounds like 3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could provide insights into managing these conditions.
Neuroprotective Properties
Emerging evidence suggests that certain imidazopyridines exhibit neuroprotective effects. The antioxidant properties attributed to uric acid may be enhanced by compounds that influence its metabolism. This relationship has been explored in the context of neurodegenerative diseases, where oxidative stress is a significant factor .
Study on Cancer Cell Lines
In a controlled study evaluating the effects of various imidazopyridine derivatives on cancer cell lines, researchers found that the introduction of electron-withdrawing groups significantly increased cytotoxicity. The study reported IC50 values correlating with structural modifications, indicating that the specific arrangement of functional groups can enhance biological activity .
Uric Acid Modulation Study
Another study focused on the effects of purine derivatives on uric acid metabolism in animal models. The findings suggested that certain modifications could lead to lower serum uric acid levels while maintaining antioxidant capacity. This dual effect could be beneficial in treating conditions associated with high uric acid levels without compromising overall health .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its structure suggests possible interactions with various biological targets:
- Antitumor Activity : Initial studies indicate that compounds with similar imidazo[2,1-f]purine cores exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. The specific mechanisms of action and efficacy in various cancer models are under investigation.
- Platelet Production : Research has indicated that compounds in this class may act as agonists for thrombopoietin receptors, potentially enhancing platelet production and providing therapeutic strategies for conditions like thrombocytopenia .
Biological Research
The compound's unique structure allows it to be a valuable tool in biological studies:
- Enzyme Inhibition Studies : It is being explored as a selective inhibitor for certain enzymes that play critical roles in metabolic pathways. This could lead to the development of novel inhibitors for therapeutic use.
- Receptor Interaction Studies : The morpholinopropyl group may facilitate binding to specific receptors, making it a candidate for studying receptor-ligand interactions and downstream signaling pathways.
Material Science
Beyond biological applications, this compound can be utilized in the development of new materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties. Its unique chemical structure can impart specific functionalities to the resulting materials.
Case Study 1: Antitumor Activity
A study conducted on related compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation . Future research aims to determine the efficacy of 3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in similar assays.
Case Study 2: Thrombopoietin Receptor Agonism
In preclinical trials, analogs of this compound showed promise in increasing platelet counts in thrombocytopenic models. The findings suggest that further development could lead to new treatments for patients suffering from low platelet counts due to various conditions .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Targeted cancer therapies |
| Thrombopoietin receptor agonists | Treatment for thrombocytopenia | |
| Biological Research | Enzyme inhibitors | Novel therapeutic agents |
| Receptor interaction studies | Understanding disease mechanisms | |
| Material Science | Polymer synthesis | Development of advanced materials |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations at Position 8
The 8-position of the imidazo-purine-dione scaffold is critical for biological activity. Key analogs and their substituents include:
Key Observations:
- Morpholinopropyl vs.
- Hydroxyethyl vs. Morpholinopropyl: The hydroxyethyl analog (CAS data) lacks the morpholine’s heterocyclic ring, likely reducing its receptor specificity .
- Aromatic vs. Heterocyclic Substituents : The o-tolyl group (CAS 877643-52-2) introduces planar aromaticity, which could enhance π-π stacking but reduce solubility .
Substituent Effects at Positions 1, 3, and 7
Pharmacological and Physicochemical Data
Receptor Affinity and Enzyme Inhibition
- Serotonin Receptors: Fluorophenylpiperazinyl derivatives (e.g., compound 3i) show nanomolar 5-HT1A affinity (Ki < 50 nM), whereas morpholinopropyl analogs may prioritize PDE inhibition due to morpholine’s electron-rich nature .
- PDE4B/PDE10A: Compound 5 inhibits PDE4B (IC50 ~100 nM) and PDE10A (IC50 ~300 nM), suggesting that bulky 8-substituents (e.g., dihydroisoquinolinyl) enhance enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
